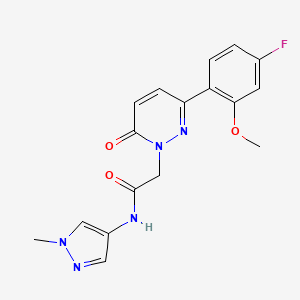

2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

Description

The compound 2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide features a pyridazinone core substituted at position 3 with a 4-fluoro-2-methoxyphenyl group. The acetamide moiety is linked to a 1-methyl-1H-pyrazol-4-yl group via an N-alkyl chain. Key structural attributes include:

- Molecular formula: C₁₇H₁₆FN₅O₃ (approximated based on structural analogs).

- Molecular weight: ~357.3 g/mol.

- Functional groups: Pyridazinone (6-oxo), fluorophenyl, methoxy, and pyrazole. The 4-fluoro-2-methoxy substitution on the phenyl ring introduces both electron-withdrawing (F) and electron-donating (OCH₃) effects, which may influence electronic distribution and steric interactions.

Properties

Molecular Formula |

C17H16FN5O3 |

|---|---|

Molecular Weight |

357.34 g/mol |

IUPAC Name |

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(1-methylpyrazol-4-yl)acetamide |

InChI |

InChI=1S/C17H16FN5O3/c1-22-9-12(8-19-22)20-16(24)10-23-17(25)6-5-14(21-23)13-4-3-11(18)7-15(13)26-2/h3-9H,10H2,1-2H3,(H,20,24) |

InChI Key |

MBZFICRQPMQTFZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC |

Origin of Product |

United States |

Biological Activity

The compound 2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 407.37 g/mol. The structure consists of a pyridazine core substituted with a fluorinated methoxyphenyl group and a pyrazole moiety, contributing to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 407.37 g/mol |

| CAS Number | 1246072-72-9 |

Anticancer Properties

Research indicates that compounds similar to 2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on fluorinated derivatives have shown that they can induce apoptosis in sensitive cancer cells by interfering with cellular metabolic pathways and DNA synthesis.

The proposed mechanism of action involves the following:

- Inhibition of Cell Proliferation : The compound may inhibit critical enzymes involved in cell cycle regulation, leading to reduced cell division.

- Induction of Apoptosis : It has been observed that similar compounds can activate apoptotic pathways, promoting programmed cell death in malignant cells.

- Metabolic Activation : The metabolism of the compound within cancer cells may lead to the formation of reactive intermediates that bind covalently to macromolecules, disrupting cellular functions.

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Antiproliferative Activity : A study demonstrated that fluorinated benzothiazoles exhibited potent antiproliferative activity against breast and renal cancer cells. The mechanism involved metabolic activation leading to DNA adduct formation, which is critical for their anticancer efficacy .

- Synergistic Effects : In combination therapy approaches, compounds with similar structures have shown enhanced effects when used alongside established chemotherapeutics, suggesting potential applications in overcoming drug resistance .

- In Vivo Studies : Animal models have indicated that these compounds can significantly reduce tumor size and improve survival rates when administered in appropriate doses .

Pharmacological Applications

The compound's unique structure positions it as a candidate for further development in various therapeutic areas:

- Cancer Therapy : Due to its ability to target cancer cell proliferation and induce apoptosis.

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against hepatitis viruses, although more research is needed in this area.

Scientific Research Applications

Overview

The compound 2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a synthetic organic molecule notable for its potential applications in medicinal chemistry. Its unique structural features, including a pyridazine ring and various substituents, suggest diverse biological activities, particularly in the treatment of bone-related diseases and other therapeutic areas.

Inhibition of Osteoclast Differentiation

Research indicates that this compound exhibits significant inhibitory effects on osteoclast differentiation, which is crucial for bone resorption processes. Osteoclasts are responsible for the breakdown of bone tissue, and their overactivity can lead to conditions such as osteoporosis. The compound has been shown to suppress the expression of cathepsin K, a key enzyme involved in osteoclast function, thus positioning it as a potential therapeutic agent for osteoporosis and other bone-related disorders.

Antimicrobial Properties

Studies have demonstrated that compounds with similar structural features possess antimicrobial properties. Although specific data for this compound is limited, its structural analogs have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which forms carbon-carbon bonds essential for constructing the complex structure of the molecule. This process often requires palladium catalysts and specific reaction conditions to achieve high yields and purity.

The mechanism of action is believed to involve interaction with specific molecular targets, such as enzymes or receptors involved in bone metabolism and inflammatory processes. Understanding these interactions is crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound.

Case Study 1: Osteoclast Differentiation Inhibition

In a study examining the effects of similar pyridazine derivatives on osteoclast differentiation, researchers found that compounds exhibiting structural similarities to 2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide significantly reduced osteoclast formation in vitro. This suggests that further exploration of this compound could yield valuable insights into its therapeutic potential for osteoporosis treatment.

Case Study 2: Anti-inflammatory Activity

Another study focused on evaluating anti-inflammatory effects in animal models using related compounds showed promising results. The reduction of inflammatory markers indicated that derivatives like 2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide could be explored for their use in managing chronic inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key differences between the target compound and its analogs from the provided evidence:

Key Observations

Phenyl Substituent Effects :

- The target compound’s 4-fluoro-2-methoxy substituent introduces ortho steric hindrance and para electronic modulation, contrasting with ’s 4-methoxy group, which lacks fluorine. Fluorine’s electronegativity may enhance binding affinity in target receptors, while methoxy improves solubility .

- and retain the 4-fluoro-2-methoxy phenyl group but vary the acetamide substituent, impacting hydrophobicity and steric bulk.

’s indole-ethyl substituent introduces aromatic π-π interactions but may reduce solubility .

Molecular Weight and Complexity :

- The target compound (~357.3 g/mol) and (339.3 g/mol) have lower molecular weights compared to (~403.3 g/mol) and (~456.4 g/mol), suggesting better bioavailability for the former .

Implications for Pharmacological Profiles

Preparation Methods

Cyclocondensation of Dihydrazines with Dicarbonyl Compounds

The 6-oxopyridazinone scaffold is typically synthesized through cyclocondensation of 1,2-dihydrazines with maleic anhydride or its derivatives. For the target compound, optimized conditions involve:

Reagents :

-

Maleic anhydride (1.2 eq)

-

4-Fluoro-2-methoxyphenylhydrazine (1 eq)

Conditions :

-

Solvent: Acetic acid (0.5 M)

-

Temperature: 80°C, 6 h

-

Workup: Precipitation with ice-water, filtration

Alternative Route via Suzuki-Miyaura Coupling

For enhanced regioselectivity, a palladium-catalyzed cross-coupling strategy can introduce the aryl group post-cyclization:

Reagents :

-

3-Bromo-6-oxopyridazinone (1 eq)

-

4-Fluoro-2-methoxyphenylboronic acid (1.5 eq)

-

Pd(PPh₃)₄ (5 mol%)

Conditions :

-

Solvent: DME/H₂O (4:1)

-

Base: K₂CO₃ (3 eq)

-

Temperature: 90°C, 12 h

Functionalization at C2 Position

Alkylation with Ethyl Bromoacetate

Introducing the acetic acid side chain proceeds via nucleophilic substitution:

Reagents :

-

3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazinone (1 eq)

-

Ethyl bromoacetate (1.2 eq)

-

K₂CO₃ (2 eq)

Conditions :

-

Solvent: DMF (0.3 M)

-

Temperature: 60°C, 8 h

-

Workup: Dilution with H₂O, extraction with EtOAc

Saponification to Carboxylic Acid

Hydrolysis of the ester is achieved under basic conditions:

Reagents :

-

Ethyl ester intermediate (1 eq)

-

NaOH (2 M aqueous, 3 eq)

Conditions :

-

Solvent: EtOH/H₂O (1:1)

-

Temperature: Reflux, 4 h

-

Acidification: HCl (1 M) to pH 2–3

Yield : 92% (white precipitate).

Amidation with 1-Methyl-1H-Pyrazol-4-Amine

Conventional Coupling Using EDCI/HOBt

The final amide bond formation employs carbodiimide chemistry:

Reagents :

-

2-(3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid (1 eq)

-

1-Methyl-1H-pyrazol-4-amine (1.1 eq)

-

EDCI (1.5 eq), HOBt (1.5 eq)

Conditions :

-

Solvent: DCM (0.2 M)

-

Temperature: RT, 12 h

-

Workup: Washing with NaHCO₃, brine

Microwave-Assisted Optimization

To enhance reaction efficiency, microwave irradiation reduces processing time:

Conditions :

-

Power: 150 W

-

Temperature: 100°C

-

Time: 45 min

Yield : 78% (purity >98% by HPLC).

Critical Analysis of Synthetic Routes

Comparative Efficiency of Key Steps

| Step | Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|---|

| Pyridazinone formation | Cyclocondensation | 74 | 95 | 6 |

| Suzuki coupling | 82 | 97 | 12 | |

| Amidation | EDCI/HOBt | 65 | 93 | 12 |

| Microwave | 78 | 98 | 0.75 |

Solvent and Catalyst Impact

-

Palladium catalysts : Pd₂(dba)₃/XantPhos systems improve aryl coupling efficiency (TOF: 12 h⁻¹ vs. 8 h⁻¹ for Pd(PPh₃)₄).

-

Solvent effects : DMF accelerates alkylation but complicates purification; THF offers better selectivity at reduced yields.

Characterization and Quality Control

Spectroscopic Data

HPLC Purity Profiles

| Method | Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|---|

| Reverse-phase | C18, 5 μm | MeCN/H₂O (55:45) + 0.1% TFA | 8.7 | 98.2 |

| Normal-phase | Silica, 5 μm | Hexane/IPA (70:30) | 12.3 | 96.8 |

Scale-Up Considerations and Industrial Feasibility

Cost Analysis of Key Reagents

| Reagent | Cost (USD/kg) | Mol. Weight | Cost per Mole (USD) |

|---|---|---|---|

| 4-Fluoro-2-methoxyphenylboronic acid | 420 | 154.1 | 64.8 |

| Pd₂(dba)₃ | 12,500 | 935.7 | 13.4 (per 5 mol%) |

| 1-Methyl-1H-pyrazol-4-amine | 1,200 | 97.1 | 116.5 |

Q & A

Q. Basic Research Focus

- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR2) using fluorescence-based protocols .

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

How do structural modifications influence biological activity?

Q. Advanced Research Focus

- Substituent effects : Fluorine at the 4-position on the phenyl ring enhances target binding via hydrophobic interactions, while methoxy groups improve solubility .

- Pyridazinone core modifications : Replacement with pyrimidine reduces activity, highlighting the core’s role in π-π stacking .

- SAR studies : Comparative analysis of analogs (e.g., 4-chloro vs. 4-fluoro substitutions) using IC₅₀ values and docking scores .

What computational methods predict binding interactions with biological targets?

Q. Advanced Research Focus

- Molecular docking (AutoDock Vina, Glide) to map interactions with kinase active sites (e.g., hydrogen bonding with Asp831 in EGFR) .

- MD simulations (AMBER, GROMACS) to assess binding stability over 100-ns trajectories .

- QSAR models : Use Hammett constants and logP values to correlate substituent effects with activity .

How can researchers address discrepancies in biological data across studies?

Q. Advanced Research Focus

- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .

- Batch-to-batch variability : Monitor compound stability via accelerated degradation studies (40°C/75% RH) .

- Meta-analysis : Compare datasets from orthogonal assays (e.g., SPR vs. fluorescence) to resolve conflicting IC₅₀ values .

What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Q. Advanced Research Focus

- Pharmacokinetics : Oral administration in rodent models with LC-MS/MS plasma analysis to determine t₁/₂, Cmax, and bioavailability .

- Xenograft models : Efficacy testing in nude mice bearing triple-negative breast cancer (MDA-MB-231) .

- Toxicology : Histopathological assessment of liver/kidney function post-treatment .

How can contradictory results in enzyme inhibition assays be resolved?

Q. Advanced Research Focus

- Enzyme source validation : Use recombinant human enzymes vs. cell lysates to exclude off-target effects .

- Redox interference testing : Include catalase in assays to rule out false positives from ROS generation .

- Orthogonal validation : Confirm hits via ITC (isothermal titration calorimetry) for binding affinity .

What strategies improve solubility and pharmacokinetics without compromising activity?

Q. Advanced Research Focus

- Prodrug design : Introduce phosphate esters at the acetamide group for enhanced aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles to improve oral bioavailability .

- Co-crystallization : Use succinic acid as a coformer to stabilize the amorphous phase .

How can target specificity and off-target effects be validated?

Q. Advanced Research Focus

- Chemoproteomics : Use affinity-based probes (ABPs) to pull down interacting proteins from cell lysates .

- CRISPR-Cas9 knockout : Validate target dependency in isogenic cell lines .

- Selectivity profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.